molecular formula C10H10F3NO3 B3434439 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate CAS No. 929975-42-8

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Cat. No.: B3434439
CAS No.: 929975-42-8
M. Wt: 249.19 g/mol
InChI Key: KIXJMZBMMCSAIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

  • Building Block : 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.
  • Reagent : It acts as a reagent in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Enzyme Inhibition : Research indicates that this compound may function as an enzyme inhibitor. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as these enzymes play critical roles in drug metabolism.
  • Cell Signaling Modulation : The compound has been shown to influence signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .

Pharmaceutical Development

  • Drug Precursor : There is ongoing investigation into the use of this compound as a precursor in drug development. Its unique structure may lead to the creation of novel therapeutic agents with improved efficacy and selectivity .
  • Potential Therapeutics : The compound's ability to modulate biological pathways suggests potential applications in treating various diseases, including cancer and metabolic disorders.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a building block and reagent for complex molecule synthesis
Enzyme InhibitionFunctions as an inhibitor of cytochrome P450 enzymes
Cell SignalingModulates MAPK/ERK signaling pathways
Pharmaceutical DevelopmentInvestigated as a precursor for new therapeutic agents

Case Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound significantly inhibited enzyme activity, suggesting its potential use in drug design aimed at modulating metabolic pathways.

Case Study 2: Synthesis of Novel Compounds

Research conducted by Smith et al. (2023) demonstrated the utility of this carbamate in synthesizing novel α-trifluoromethylstyrenes. The study highlighted how modifications to the trifluoroethyl group could enhance reactivity and selectivity in subsequent reactions.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate is unique due to its combination of a trifluoroethyl group and a methoxyphenyl carbamate structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethyl group enhances lipophilicity and membrane permeability, while the methoxyphenyl moiety may interact with specific biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, enzymatic interactions, and potential therapeutic applications.

  • Molecular Formula : C10H10F3N1O3
  • Molecular Weight : 251.18 g/mol
  • CAS Number : 929975-42-8

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoroethyl group contributes to its binding affinity through hydrophobic interactions, while the methoxy group may facilitate hydrogen bonding with proteins or enzymes. These interactions can lead to modulation of enzymatic activity and influence cellular signaling pathways.

Biological Assays

Recent studies have assessed the biological activity of this compound through various assays:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Receptor Binding : Investigations into receptor interactions suggest that this compound may bind to various receptors, potentially influencing signaling pathways such as MAPK/ERK. This pathway is vital for cell proliferation and differentiation, indicating possible roles in cancer therapy .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study 1 : A pharmacological evaluation demonstrated that the compound exhibits significant inhibitory effects on certain kinases involved in cancer cell proliferation. The results indicated a dose-dependent response with an IC50 value in the low micromolar range .
  • Study 2 : In vitro assays revealed that the compound modulates cellular signaling pathways associated with apoptosis and cell survival. Specifically, it was found to enhance apoptosis in cancer cells through activation of pro-apoptotic factors .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Enzyme InhibitionInhibits cytochrome P450 enzymes
Receptor BindingPotential binding to MAPK/ERK receptors
CytotoxicityInduces apoptosis in cancer cell lines
IC50 ValueLow micromolar range for kinase inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via carbamate bond formation. A common method involves reacting 2,2,2-trifluoroethanol with an isocyanate derivative of 3-methoxyaniline under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or THF. Low temperatures (0–5°C) are recommended to minimize side reactions and improve yield . Purification via column chromatography or recrystallization ensures high purity.

Q. How does the trifluoroethyl group influence the compound’s chemical stability and reactivity?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electronegativity and C-F bond strength. However, the carbamate bond (N–CO–O) remains susceptible to hydrolysis under acidic or basic conditions, yielding 3-methoxyaniline and trifluoroethanol. Stability studies should include pH-dependent degradation kinetics monitored by HPLC or NMR .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structure?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoroethyl and methoxyphenyl groups.
  • Mass spectrometry (HRMS) : For molecular ion verification.
  • FTIR : Detection of carbamate carbonyl (C=O) stretching at ~1700 cm1^{-1}.
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) due to carbamates’ known pharmacological roles. Use fluorogenic substrates for real-time activity monitoring. Cytotoxicity screening (e.g., MTT assay) in relevant cell lines is critical to assess therapeutic potential .

Q. What safety precautions are essential when handling this compound?

Refer to GHS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The carbamate group may release toxic amines upon hydrolysis. Store in airtight containers at –20°C to prolong stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. Focus on the trifluoroethyl group’s role in hydrophobic interactions and the methoxyphenyl moiety’s π-stacking potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurity interference. Perform orthogonal assays (e.g., enzymatic vs. cell-based) and cross-validate with structurally similar analogs. Use high-purity batches (>95%) and standardized protocols .

Q. How does structural modification of the methoxyphenyl group alter pharmacological properties?

SAR studies can explore substituents at the 3-position:

  • Electron-withdrawing groups (e.g., –NO2_2): May enhance target binding but reduce solubility.
  • Bulkier groups (e.g., cyclopropyl): Could improve metabolic stability. Synthesize derivatives via Ullmann coupling or Buchwald-Hartwig amination, followed by bioactivity profiling .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

Use LC-MS/MS to identify hydrolysis products in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Isotope labeling (18O^{18}\text{O}) can track carbamate bond cleavage mechanisms. Stability in liver microsomes predicts in vivo metabolic fate .

Q. How does fluorination impact the compound’s pharmacokinetics compared to non-fluorinated analogs?

Fluorine’s inductive effects reduce basicity of adjacent amines, enhancing membrane permeability. Compare logP values (HPLC-derived) and plasma protein binding (ultrafiltration assays) with des-fluoro analogs. PET imaging with 19F^{19}\text{F}-labeled versions can track biodistribution .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-8-4-2-3-7(5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXJMZBMMCSAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173603
Record name Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-42-8
Record name Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929975-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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